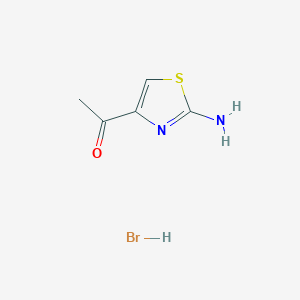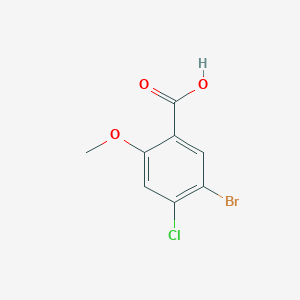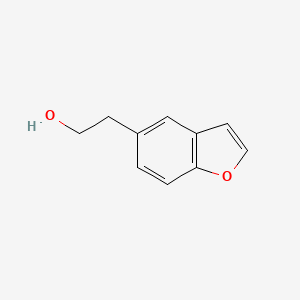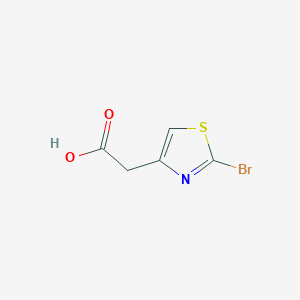
tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate is a chemical of interest in various fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, they discuss related compounds that share structural similarities, such as tert-butyl groups, piperidine rings, and carbamate functionalities. These papers provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from various piperidine derivatives. For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized from a petroleum ether/ethyl acetate mixture . Another example is the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which was achieved through three steps starting with tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods often involve the use of reagents like acid chlorides, triethylamine, and solvents like dichloromethane .
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using XRD, and the bond lengths and angles were found to be typical for such compounds . Density functional theory (DFT) calculations are also used to optimize the molecular structure and compare it with experimental data .
Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and can include condensation reactions, Mannich reactions, and substitution reactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . The synthesis of 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate involved reactions with different acid chlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic and analytical techniques. Infrared spectroscopy (FT-IR), NMR, and MS are commonly used to confirm the structures . The crystal packing and intermolecular interactions are analyzed using Hirshfeld surface analysis, which provides information on the contributions of different contacts to the crystal structure . The molecular electrostatic potential and frontier molecular orbitals are studied using computational methods to reveal physicochemical properties .
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research on compounds with structural similarities to tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate focuses on the synthesis and analysis of their molecular structures. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. This compound, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, demonstrates the importance of structural analysis in understanding the properties and potential applications of these molecules (Moriguchi et al., 2014).
Process Development and Pilot-Plant Synthesis
The process development and pilot-plant synthesis of compounds bearing structural resemblance to tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate highlight the challenges and solutions in scaling up laboratory procedures. For example, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate underwent a scalable synthesis process, emphasizing the significance of efficient and practical methodologies in the production of intermediates for pharmaceutical applications (Li et al., 2012).
Photoredox-Catalyzed Reactions
The advancement in photoredox-catalyzed reactions, as demonstrated by the synthesis of 3-aminochromones from o-hydroxyarylenaminones, showcases the innovative approaches in constructing complex molecules. Such methodologies may be applicable in exploring reactions involving tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, facilitating the development of novel compounds with potential biological activities (Wang et al., 2022).
Asymmetric Synthesis
The asymmetric synthesis of compounds related to tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, such as 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, underscores the significance of stereoselectivity in creating molecules with potential therapeutic uses. This aspect of research emphasizes the critical role of chirality in the biological efficacy and safety of pharmaceutical compounds (Jona et al., 2009).
Propriétés
IUPAC Name |
tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O3/c1-9(2,3)19-8(18)16-10(11(12,13)14)5-4-6-15-7(10)17/h4-6H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUWIGGGPOVCFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCNC1=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)










![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)
